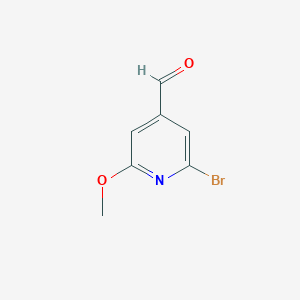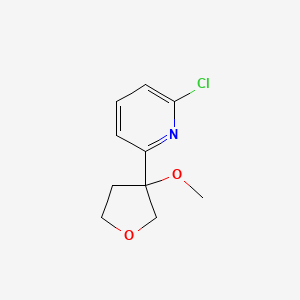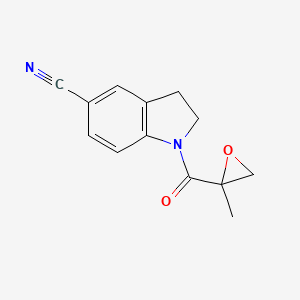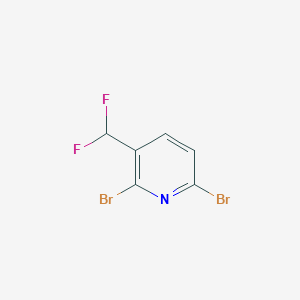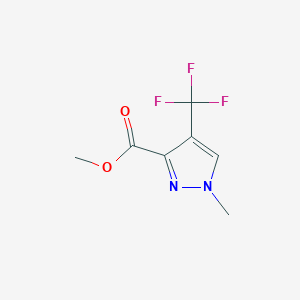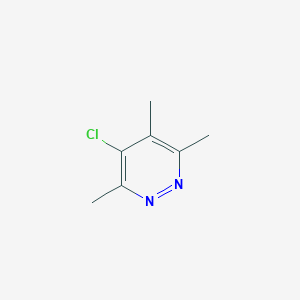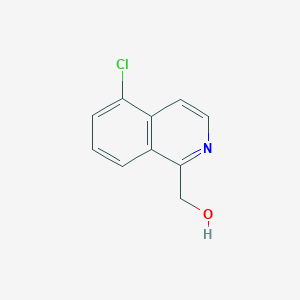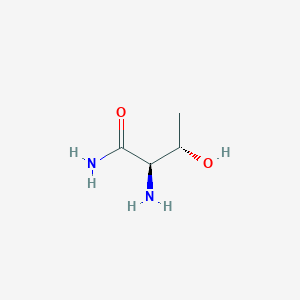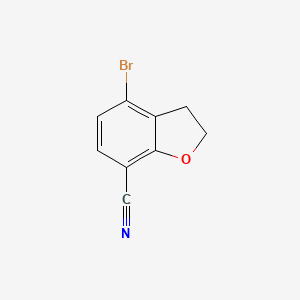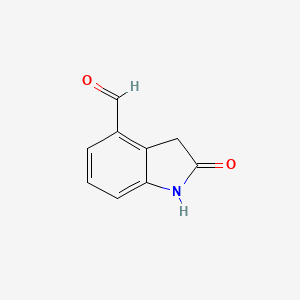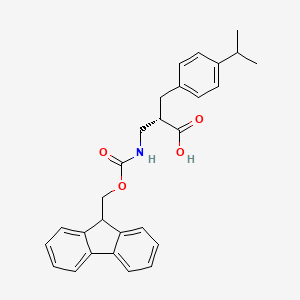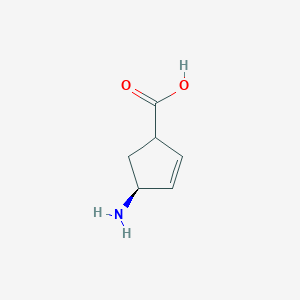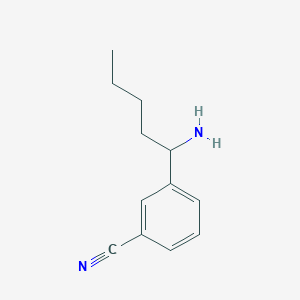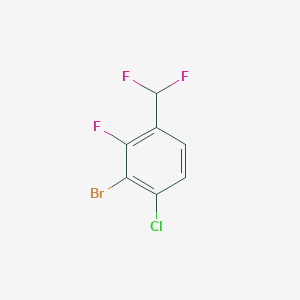
2-Bromo-1-chloro-4-(difluoromethyl)-3-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-chloro-4-(difluoromethyl)-3-fluorobenzene is an organic compound with the molecular formula C7H3BrClF2. It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-(difluoromethyl)-3-fluorobenzene typically involves halogenation reactions. One common method is the bromination of 1-chloro-4-(difluoromethyl)-3-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-chloro-4-(difluoromethyl)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of less halogenated or dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted benzene derivatives with new functional groups.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of partially or fully dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-chloro-4-(difluoromethyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of halogenated compounds’ effects on biological systems and their potential as bioactive agents.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-chloro-4-(difluoromethyl)-3-fluorobenzene depends on its specific application. In chemical reactions, the halogen atoms act as leaving groups, facilitating nucleophilic substitution or elimination reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of multiple halogen atoms can enhance the compound’s reactivity and specificity towards certain molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-chloro-4-fluorobenzene
- 2-Bromo-1-chloro-4-(trifluoromethyl)benzene
- 2-Bromo-1-chloro-3-fluorobenzene
Uniqueness
2-Bromo-1-chloro-4-(difluoromethyl)-3-fluorobenzene is unique due to the presence of both difluoromethyl and fluorine substituents on the benzene ring. This combination of halogen atoms imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization. The compound’s unique structure makes it valuable in the synthesis of specialized organic molecules and in various research applications .
Eigenschaften
Molekularformel |
C7H3BrClF3 |
|---|---|
Molekulargewicht |
259.45 g/mol |
IUPAC-Name |
2-bromo-1-chloro-4-(difluoromethyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H3BrClF3/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,7H |
InChI-Schlüssel |
AKFTUGWHMFYHGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(F)F)F)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


